2,2-Dimethyloxolane-3-thiol
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Overview
Description
2,2-Dimethyloxolane-3-thiol is an organic compound characterized by a five-membered oxolane ring with a thiol group attached to the third carbon and two methyl groups attached to the second carbon. This compound is known for its distinctive sulfurous odor and is used in various chemical applications due to its unique reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dimethyloxolane-3-thiol can be synthesized through several methods. One common approach involves the reaction of 2,2-dimethyloxirane with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and pressures around 1-2 atmospheres. The catalyst used can vary, but common choices include Lewis acids such as aluminum chloride or boron trifluoride.
Industrial Production Methods
In an industrial setting, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or crystallization to remove impurities and achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyloxolane-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine. These reactions typically occur at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often under anhydrous conditions.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or tosylates, with reactions occurring in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted oxolane derivatives.
Scientific Research Applications
2,2-Dimethyloxolane-3-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of sulfur-containing heterocycles.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavorings due to its unique odor profile.
Mechanism of Action
The mechanism of action of 2,2-dimethyloxolane-3-thiol involves its thiol group, which can form covalent bonds with various molecular targets. This reactivity allows it to modify proteins and enzymes, potentially inhibiting their activity or altering their function. The compound can also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methyloxolane: Lacks the thiol group, making it less reactive in thiol-specific reactions.
2,2-Dimethyloxirane: Contains an epoxide group instead of a thiol, leading to different reactivity and applications.
2,5-Dimethyloxolane: Similar structure but with different substitution patterns, affecting its chemical properties.
Uniqueness
2,2-Dimethyloxolane-3-thiol is unique due to its combination of an oxolane ring and a thiol group, providing a distinct reactivity profile that is valuable in both synthetic chemistry and biological applications. Its ability to undergo a variety of chemical reactions and its potential therapeutic properties make it a compound of significant interest in research and industry.
Properties
Molecular Formula |
C6H12OS |
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Molecular Weight |
132.23 g/mol |
IUPAC Name |
2,2-dimethyloxolane-3-thiol |
InChI |
InChI=1S/C6H12OS/c1-6(2)5(8)3-4-7-6/h5,8H,3-4H2,1-2H3 |
InChI Key |
QHAGDOLCIGBBJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CCO1)S)C |
Origin of Product |
United States |
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